molecular formula C9H15N3O10P2 B12704943 2'-Deoxycytidine 3',5'-diphosphate CAS No. 4682-43-3

2'-Deoxycytidine 3',5'-diphosphate

Cat. No.: B12704943
CAS No.: 4682-43-3
M. Wt: 387.18 g/mol
InChI Key: PIILJQRMNSOCFD-SHYZEUOFSA-N
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Description

2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy-” part of the name, and with one fewer phosphoryl group than cytidine triphosphate . This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotides .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves the reaction of deoxycytidine with trisodium phosphate. The process includes dissolving deoxycytidine in water, adding trisodium phosphate at room temperature, and allowing the reaction to proceed for several hours. The reaction mixture is then filtered to obtain the compound as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxycytidine monophosphate, while reduction could produce deoxycytidine triphosphate .

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine 3’,5’-diphosphate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic material . Additionally, it acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific role in DNA synthesis and repair, as well as its ability to act as a substrate for nucleotide diphosphate kinase. Its structural differences from other nucleotides, such as the absence of the hydroxyl group on the 2’ carbon, make it distinct in its biochemical functions .

Properties

CAS No.

4682-43-3

Molecular Formula

C9H15N3O10P2

Molecular Weight

387.18 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1

InChI Key

PIILJQRMNSOCFD-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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